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Compound of Interest

Compound Name: Famotidine hydrochloride

Cat. No.: B14066863

This guide provides a detailed statistical comparison of two common analytical methods for the
guantification of Famotidine hydrochloride in pharmaceutical formulations: High-Performance
Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This
objective comparison, supported by experimental data from various studies, is intended for
researchers, scientists, and drug development professionals to aid in the selection of the most
appropriate analytical technique for their specific needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique
used to separate, identify, and quantify each component in a mixture. It is highly regarded for
its specificity, sensitivity, and ability to analyze complex mixtures.

UV-Visible Spectrophotometry is a simpler and more cost-effective analytical technique that
measures the amount of light absorbed by a sample at a specific wavelength. It is a rapid and
straightforward method, particularly suitable for the quantitative analysis of a single active
pharmaceutical ingredient (API) in a simple matrix.

Data Presentation: A Statistical Comparison

The following table summarizes the key performance parameters of representative HPLC and
UV-Visible Spectrophotometric methods for the analysis of Famotidine hydrochloride, as
reported in the literature.
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High-Performance Liquid UV-Visible

Parameter
Chromatography (HPLC) Spectrophotometry

Linearity Range 0.1 - 1.0 mg/mL[1][2] 4 - 20 pg/mL[3]

Correlation Coefficient (r?) 0.998[1][2] 0.9993]3]

Accuracy (% Recovery) 96 - 98%[1][2] 100.18 - 103.39%][3]
Inter-day: 96.56%, Intra-day:

Precision (% RSD) 97.36% (reported as mean % 0.32 - 1.38%][3]
recovery)[1][2]

Limit of Detection (LOD) 0.197 pg/mL[2] 0.22 pg/mL[3]

Limit of Quantitation (LOQ) 0.599 pg/mL[2] 0.67 pg/mLJ[3]

Detection Wavelength 280 nm[1][2] 266 nm[3]

Analysis Time < 2 minutes[1][2] Rapid

Experimental Protocols
Below are detailed methodologies for the HPLC and UV-Visible Spectrophotometric analysis of
Famotidine hydrochloride, based on established and validated methods.

1. High-Performance Liquid Chromatography (HPLC) Method

This method is a precise and fast novel high-performance liquid chromatography technique for
the quantitative determination of Famotidine (FMT) in commercially available pharmaceutical
dosage forms.[1][2]

 Instrumentation: An Agilent 1200 Series High-Performance Liquid Chromatography (HPLC)
system equipped with a C18 column (5um particle size, 150x4.6 mm) and a diode array
detector.[1][2]

* Mobile Phase: A mixture of acetonitrile, distilled water, triethylamine, and phosphoric acid in
a ratio of 49.9:49.9:0.1:0.1 (v/v).[1][2]

o Elution: Isocratic elution under ambient temperature.
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e Flow Rate: 1.5 mL/min.[1][2]
e Injection Volume: 5 pL.[1]
» Detection: UV detection at a wavelength of 280 nm.[1][2]

o Standard Preparation: A stock solution of Famotidine is prepared and subsequently diluted to
achieve concentrations within the linear range of 0.1-1.0 mg/mL.[1]

o Sample Preparation: An accurately weighed amount of powdered tablets equivalent to a
specific dose of Famotidine is dissolved in the mobile phase, filtered, and diluted to fall within
the calibration range.

N

. UV-Visible Spectrophotometric Method

This is a simple, precise, rapid, sensitive, and accurate spectrophotometric method for the
estimation of famotidine in pure and in tablet dosage form.[3]

Instrumentation: A UV-Visible Spectrophotometer.
» Solvent: A mixture of methanol and water in a ratio of 80:20 (V/V).[3]

o Detection Wavelength: The absorbance is measured at the maximum wavelength (Amax) of
266 nm.[3]

» Standard Preparation: A stock solution of Famotidine is prepared in the solvent and then
serially diluted to obtain concentrations in the range of 4 - 20 pg/mL.[3]

o Sample Preparation: A quantity of powdered tablets equivalent to a known amount of
Famotidine is dissolved in the solvent, sonicated, filtered, and diluted to a concentration
within the linearity range.

e Analysis: The absorbance of the sample solutions is measured against a solvent blank, and
the concentration is determined from the calibration curve.

Methodology Visualization
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The following diagrams illustrate the general workflows for analytical method development and
validation, which are crucial for ensuring the reliability of data for methods like the ones
described.
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Conclusion

Both HPLC and UV-Visible Spectrophotometry are suitable for the quantitative analysis of
Famotidine hydrochloride. The choice between the two methods depends on the specific
requirements of the analysis.

» HPLC is the method of choice when high specificity and the ability to separate Famotidine
from potential degradation products or other active ingredients are required. Its high
precision and accuracy make it ideal for quality control and stability studies in the
pharmaceutical industry.

o UV-Visible Spectrophotometry offers a rapid, simple, and cost-effective alternative for the
routine analysis of Famotidine in simple dosage forms where interference from excipients is
minimal. Its ease of use and lower operational cost make it a valuable tool for preliminary
analysis and in laboratories with limited resources.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of
the analytical needs, available resources, and the complexity of the sample matrix.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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